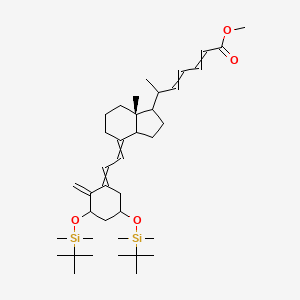![molecular formula C18H22O4S B14176873 2,2'-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol] CAS No. 1000775-75-6](/img/structure/B14176873.png)
2,2'-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol] is a chemical compound characterized by the presence of a sulfanediyl group linking two 1-(4-methoxyphenyl)ethan-1-ol moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol] typically involves the reaction of 4-methoxybenzyl alcohol with sulfur-containing reagents under controlled conditions. One common method includes the use of a sulfanediyl precursor, such as thiourea or sulfur dichloride, which reacts with 4-methoxybenzyl alcohol in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol] can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol] has several scientific research applications:
Polymer Chemistry: Used as a monomer or chain extender in the synthesis of thermoplastic polyurethane elastomers (TPUs) with enhanced mechanical properties.
Materials Science: Incorporated into materials to improve thermal stability and mechanical strength.
Biological Studies: Investigated for potential biological activities due to its unique structural features.
Wirkmechanismus
The mechanism of action of 2,2’-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol] involves its interaction with molecular targets through its hydroxyl and methoxy groups. These functional groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the compound’s behavior in various environments. The sulfanediyl group may also play a role in stabilizing the compound’s structure and enhancing its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Methoxyphenyl)ethanol: A simpler analog with similar functional groups but lacking the sulfanediyl linkage.
2,2’-Sulfanediylbis(benzene-1,4-diyloxy)diethanol: Another compound with a sulfanediyl linkage but different substituents on the aromatic rings.
Uniqueness
2,2’-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol] is unique due to its combination of hydroxyl, methoxy, and sulfanediyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in polymer chemistry and materials science, where these properties can be leveraged to enhance material performance.
Eigenschaften
CAS-Nummer |
1000775-75-6 |
|---|---|
Molekularformel |
C18H22O4S |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
2-[2-hydroxy-2-(4-methoxyphenyl)ethyl]sulfanyl-1-(4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C18H22O4S/c1-21-15-7-3-13(4-8-15)17(19)11-23-12-18(20)14-5-9-16(22-2)10-6-14/h3-10,17-20H,11-12H2,1-2H3 |
InChI-Schlüssel |
KIWZDXZXPIXQEV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(CSCC(C2=CC=C(C=C2)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine](/img/structure/B14176794.png)
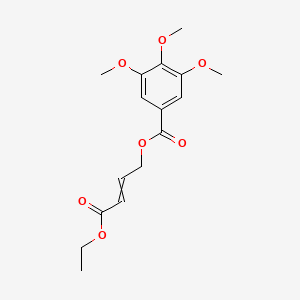
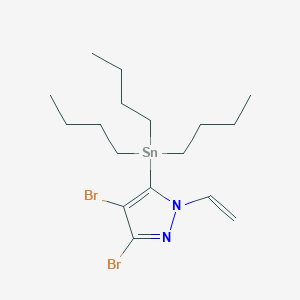
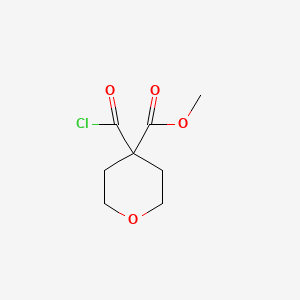

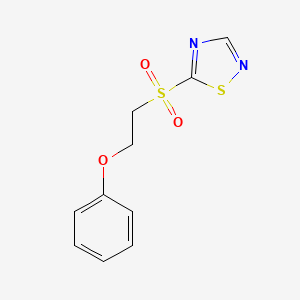
![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]benzamide](/img/structure/B14176809.png)
![3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline](/img/structure/B14176816.png)
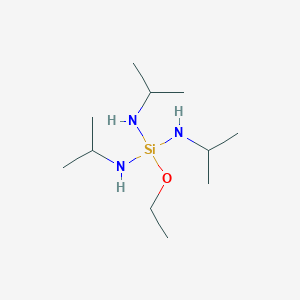

![2-[(4-Chlorophenoxy)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14176833.png)

![2-Hydroxy-4-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]benzonitrile](/img/structure/B14176857.png)
